Acetic acid, [[(4-methoxyphenyl)methyl]thio](phenylamino)-, ethyl ester
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Overview
Description
Acetic acid, [(4-methoxyphenyl)methyl]thio-, ethyl ester is a complex organic compound with a unique structure that includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(4-methoxyphenyl)methyl]thio-, ethyl ester typically involves the esterification of acetic acid derivatives with appropriate alcohols in the presence of catalysts. One common method includes the reaction of 4-methoxybenzyl mercaptan with phenyl isocyanate, followed by esterification with ethyl chloroacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Acetic acid, [(4-methoxyphenyl)methyl]thio-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid, [(4-methoxyphenyl)methyl]thio-, ethyl ester exerts its effects is primarily through interactions with biological macromolecules. The compound can bind to proteins and enzymes, altering their activity. The aromatic and ester groups allow for interactions with hydrophobic and polar regions of target molecules, respectively .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, bis(4-methoxyphenyl)methyl ester
- Acetic acid, 4-methylphenyl ester
- (Phenylthio)acetic acid, (4-methoxyphenyl)methyl ester
Uniqueness
What sets acetic acid, [(4-methoxyphenyl)methyl]thio-, ethyl ester apart from similar compounds is its combination of aromatic, thioether, and ester functionalities.
Properties
CAS No. |
828257-77-8 |
---|---|
Molecular Formula |
C18H21NO3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 2-anilino-2-[(4-methoxyphenyl)methylsulfanyl]acetate |
InChI |
InChI=1S/C18H21NO3S/c1-3-22-18(20)17(19-15-7-5-4-6-8-15)23-13-14-9-11-16(21-2)12-10-14/h4-12,17,19H,3,13H2,1-2H3 |
InChI Key |
ZGYSITZPNAVDCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(NC1=CC=CC=C1)SCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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